UDP-N-acetylmuramicacid
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Overview
Description
UDP-N-acetylmuramic acid is a crucial compound in the biosynthesis of bacterial cell walls. It is a precursor in the formation of peptidoglycan, a polymer that provides structural integrity to bacterial cell walls. This compound is not found in mammals, making it an attractive target for antibiotic development .
Preparation Methods
Synthetic Routes and Reaction Conditions
UDP-N-acetylmuramic acid can be synthesized through enzymatic methods using bacterial enzymes such as MurZ and MurB. These enzymes catalyze the conversion of UDP-N-acetylglucosamine to UDP-N-acetylmuramic acid . The enzymatic synthesis involves the use of high-performance liquid chromatography (HPLC) for purification .
Industrial Production Methods
Industrial production of UDP-N-acetylmuramic acid is challenging due to its complex structure and the need for specific enzymes. advancements in biotechnology have made it possible to produce this compound on a larger scale using genetically engineered bacteria .
Chemical Reactions Analysis
Types of Reactions
UDP-N-acetylmuramic acid undergoes various chemical reactions, including:
Substitution: Involves the addition of amino acids to form UDP-N-acetylmuramyl-L-alanine, catalyzed by MurC ligase.
Common Reagents and Conditions
Common reagents used in these reactions include NADP+ for oxidation and ATP for ligation reactions. The conditions typically involve a buffered aqueous solution at physiological pH .
Major Products
The major products formed from these reactions include UDP-N-acetyl-3-O-(1-carboxyvinyl)-alpha-D-glucosamine and UDP-N-acetylmuramyl-L-alanine .
Scientific Research Applications
UDP-N-acetylmuramic acid has several scientific research applications:
Mechanism of Action
UDP-N-acetylmuramic acid exerts its effects by participating in the peptidoglycan biosynthesis pathway. It is converted to peptidoglycan precursors through a series of enzymatic reactions involving Mur enzymes (MurA to MurF) . These enzymes catalyze the addition of amino acids and other modifications, leading to the formation of mature peptidoglycan .
Comparison with Similar Compounds
Similar Compounds
UDP-N-acetylglucosamine: A precursor in the same biosynthetic pathway, converted to UDP-N-acetylmuramic acid by MurA and MurB enzymes.
UDP-N-acetylmuramyl-L-alanine: A product formed from UDP-N-acetylmuramic acid by the action of MurC ligase.
Uniqueness
UDP-N-acetylmuramic acid is unique due to its specific role in the peptidoglycan biosynthesis pathway and its absence in mammalian cells, making it a prime target for antibiotic development .
Properties
Molecular Formula |
C20H31N3O19P2 |
---|---|
Molecular Weight |
679.4 g/mol |
IUPAC Name |
(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t7-,9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1 |
InChI Key |
NQBRVZNDBBMBLJ-MQTLHLSBSA-N |
SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Synonyms |
Acetylmuramic Acid, UDP Acid, UDP Acetylmuramic UDP Acetylmuramic Acid Uridine Diphosphate N Acetylmuramic Acid Uridine Diphosphate N-Acetylmuramic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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